N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
Description
N'-(4-Fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a hybrid molecule combining a coumarin core (2-oxo-2H-chromene) with a 4-fluorobenzo[d]thiazole moiety via a carbohydrazide linker. This structure integrates key pharmacophores: the coumarin scaffold is known for its broad biological activities (e.g., enzyme inhibition, antimicrobial properties), while the fluorinated benzo[d]thiazole enhances metabolic stability and binding affinity due to fluorine’s electronegativity . The carbohydrazide group facilitates hydrogen bonding, critical for interactions with biological targets like enzymes or DNA .
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3S/c18-11-5-3-7-13-14(11)19-17(25-13)21-20-15(22)10-8-9-4-1-2-6-12(9)24-16(10)23/h1-8H,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWXRTLNZNEGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC3=NC4=C(C=CC=C4S3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves the reaction of 4-fluorobenzo[d]thiazole with 2-oxo-2H-chromene-3-carbohydrazide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzothiazole and chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzothiazole or chromene rings .
Scientific Research Applications
N’-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which N’-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown that the compound can bind to various protein targets, influencing their activity and modulating biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations:
- Fluorine vs. Halogen Substitution: The 4-fluoro group in the target compound may enhance metabolic stability and target affinity compared to bulkier halogens (e.g., Cl, Br) in analogs like N'-(3,4-dichlorobenzyl) derivatives .
- Thiazole vs. Benzo[d]thiazole: The benzo[d]thiazole moiety in the target compound provides a planar aromatic system for π-π stacking, contrasting with simpler thiazole rings in analogs (e.g., 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide) .
Table 2: Comparative Bioactivity Data
Key Insights:
- The target compound’s fluorobenzo[d]thiazole group may synergize with the coumarin-carbohydrazide to enhance dual enzyme inhibition (e.g., α-glucosidase and pancreatic lipase), as seen in structurally related derivatives .
- Anticancer activity in thiazole-carbohydrazides (e.g., IC₅₀ ~1.6 μg/mL) suggests that the target compound’s benzo[d]thiazole could further improve cytotoxicity by enhancing cellular uptake .
Structure-Activity Relationship (SAR) Analysis
- Carbohydrazide Linker: Facilitates hydrogen bonding with enzyme active sites (e.g., α-glucosidase’s LYS293), as validated by docking studies in related coumarin derivatives .
- Planar Aromatic Systems: The benzo[d]thiazole and coumarin cores enable π-π stacking with hydrophobic enzyme pockets or DNA base pairs, a feature shared with bioactive analogs .
Biological Activity
N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. The incorporation of the 4-fluoro group enhances the compound's biological activity by influencing its electronic properties and biological interactions. The general synthetic route includes:
- Formation of Benzothiazole Derivative : Using appropriate aromatic aldehydes and thiazolidine derivatives.
- Condensation Reaction : The benzothiazole derivative undergoes condensation with hydrazine derivatives to form the carbohydrazide moiety.
- Cyclization : The reaction conditions favor cyclization leading to the formation of the chromene structure.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to standard therapies. The mechanism appears to involve:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through intrinsic pathways, which may involve mitochondrial dysfunction and activation of caspases.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in specific cancer cell lines, thereby inhibiting their growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.08 μg/mL against certain strains, indicating potent antimicrobial efficacy.
- Mechanism of Action : The antimicrobial effect is hypothesized to be due to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Comparative Data on Biological Activity
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Efficacy Against Tumors : In animal models, treatment with this compound resulted in a significant reduction in tumor size compared to controls, suggesting its potential as a lead compound for further development.
- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile with minimal side effects observed at therapeutic doses.
Q & A
Q. What are the established synthetic routes for N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the chromene-3-carbohydrazide core via condensation of 2-oxo-2H-chromene-3-carboxylic acid with hydrazine hydrate.
- Step 2 : Coupling with 4-fluorobenzo[d]thiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product with >95% purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- NMR Spectroscopy : H and C NMR confirm the presence of the fluorobenzo[d]thiazole moiety (e.g., aromatic protons at δ 7.2–8.1 ppm) and hydrazide NH signals (δ 10.2–11.5 ppm) .
- X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly to resolve hydrogen bonding and π-π stacking interactions involving the chromene and thiazole rings .
Q. What in vitro assays are recommended for initial biological screening?
- Enzyme Inhibition : Cyclooxygenase (COX-1/COX-2) inhibition assays using colorimetric methods (e.g., prostaglandin H conversion monitoring at 610 nm) .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values determined at 24–48 hours) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency compared to ethanol or THF .
- Temperature Control : Maintaining 0–5°C during hydrazide coupling minimizes side reactions (e.g., hydrolysis) .
- Catalyst Screening : Substituent-specific catalysts, such as DMAP for acyl transfer, can boost yields by 15–20% .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Use internal controls (e.g., indomethacin for COX assays) to normalize inter-laboratory variability .
- SAR Analysis : Compare fluorinated analogs (e.g., 4-Cl vs. 4-F substitution) to isolate electronic effects on activity .
- Dose-Response Curves : Generate IC/EC values across multiple concentrations to account for non-linear effects .
Q. How can computational modeling guide mechanistic studies?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding modes to COX-2 (PDB ID: 5KIR), highlighting interactions between the fluorobenzo[d]thiazole moiety and Val/Tyr residues .
- DFT Calculations : Assess the electron-withdrawing effect of the fluorine atom on hydrazide reactivity (e.g., HOMO-LUMO gaps calculated at B3LYP/6-31G*) .
Q. What methodologies address stability challenges in physiological conditions?
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .
- Plasma Stability Tests : Use rat plasma at 37°C with LC-MS/MS to quantify intact compound over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
